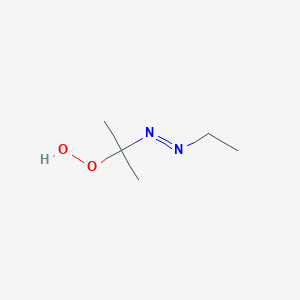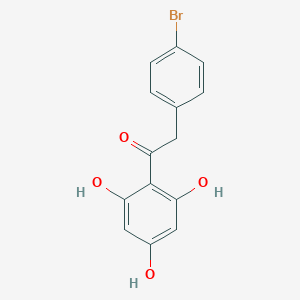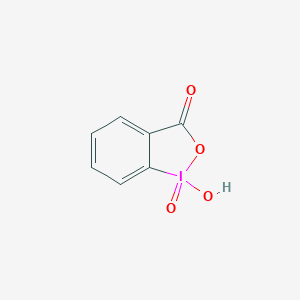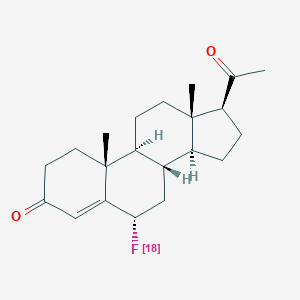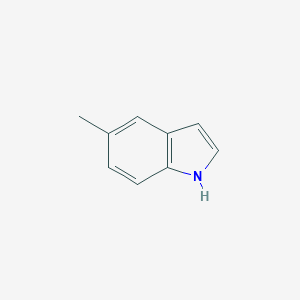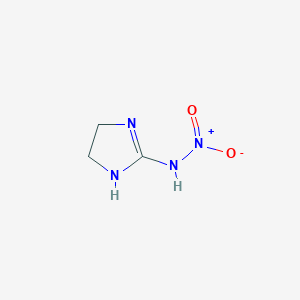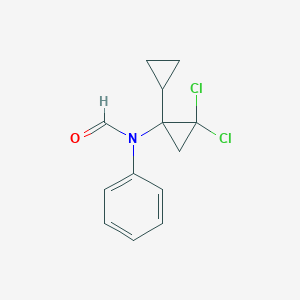
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been widely used in various scientific studies. In
作用機序
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- acts as an inhibitor of specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. It has also been shown to inhibit the activity of certain receptors, which are involved in the transmission of signals in the body.
生化学的および生理学的効果
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, which is a process of programmed cell death. It has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit specific enzymes and receptors, which makes it a useful tool in biochemical and physiological research. However, its use is limited by its toxicity and the need for specialized equipment and techniques for its handling.
将来の方向性
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has several potential future directions for research. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its effects on specific diseases and conditions. Additionally, further research is needed to explore its potential applications in other areas of research.
Conclusion:
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various areas of research.
合成法
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- is synthesized through a specific method that involves the reaction of 2,2-dichlorocyclopropylamine with phenyl isocyanate in the presence of formic acid. The reaction yields the desired compound, which is then purified through various techniques.
科学的研究の応用
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has been widely used in various scientific studies due to its unique properties. It has been used in the development of new drugs and as a tool in biochemical and physiological research. It has also been used in the study of cancer and other diseases.
特性
CAS番号 |
146935-64-0 |
|---|---|
製品名 |
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- |
分子式 |
C13H13Cl2NO |
分子量 |
270.15 g/mol |
IUPAC名 |
N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenylformamide |
InChI |
InChI=1S/C13H13Cl2NO/c14-13(15)8-12(13,10-6-7-10)16(9-17)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
InChIキー |
YJVWDCWJTNCVSO-UHFFFAOYSA-N |
SMILES |
C1CC1C2(CC2(Cl)Cl)N(C=O)C3=CC=CC=C3 |
正規SMILES |
C1CC1C2(CC2(Cl)Cl)N(C=O)C3=CC=CC=C3 |
同義語 |
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)
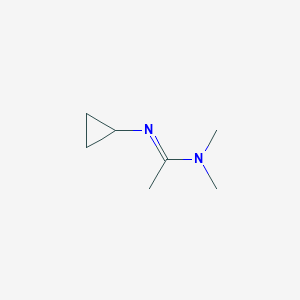
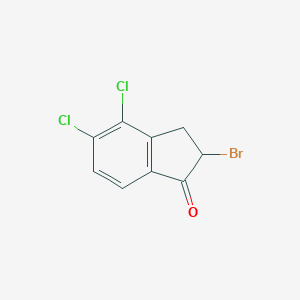
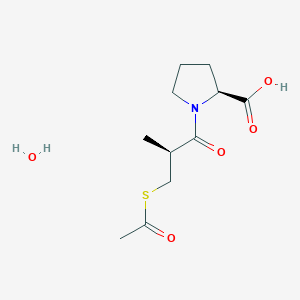
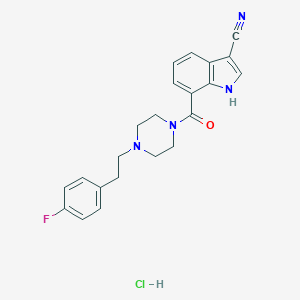
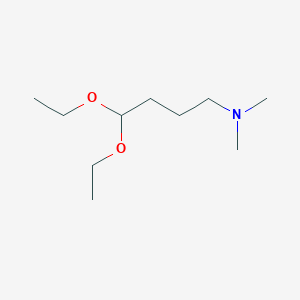
![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
